(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid (2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 21488-23-3
VCID: VC7419605
InChI: InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1
SMILES: CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O
Molecular Formula: C12H15NO4
Molecular Weight: 237.255

(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid

CAS No.: 21488-23-3

Cat. No.: VC7419605

Molecular Formula: C12H15NO4

Molecular Weight: 237.255

* For research use only. Not for human or veterinary use.

(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid - 21488-23-3

CAS No. 21488-23-3
Molecular Formula C12H15NO4
Molecular Weight 237.255
IUPAC Name (2R)-2-(ethoxycarbonylamino)-3-phenylpropanoic acid
Standard InChI InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1
Standard InChI Key YUBBGLSAFZJOMD-SNVBAGLBSA-N
SMILES CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O

Structural and Chemical Properties

Molecular Configuration

(2R)-2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid (CAS No. 21488-23-3) has the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.255 g/mol . Its IUPAC name, (2R)-2-(ethoxycarbonylamino)-3-phenylpropanoic acid, reflects the stereochemistry at the second carbon atom, which is critical for its biological activity. The compound’s structure includes:

  • An ethoxycarbonyl group (–NH–CO–O–CH₂CH₃) attached to the α-carbon.

  • A phenylpropanoic acid backbone (C₆H₅–CH₂–CH–COOH) .

The SMILES notation (CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O) and InChI key (YUBBGLSAFZJOMD-SNVBAGLBSA-N) confirm the (2R) configuration, distinguishing it from its (2S) enantiomer .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₄
Molecular Weight237.255 g/mol
CAS Number21488-23-3
Optical Rotation+12.5° (c = 1, methanol)

Synthesis and Enantiomeric Control

Hydrogenation-Based Synthesis

The compound is synthesized via asymmetric hydrogenation of a benzyl-protected precursor. A representative protocol involves:

  • Substrate Preparation: N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester is dissolved in isopropanol and 1,4-dioxane .

  • Catalytic Hydrogenation: Palladium on carbon (10% Pd/C) under 0.3 MPa hydrogen pressure, with N,N'-diphenylthiourea as a chiral ligand .

  • Workup: Filtration, decolorization with activated carbon, and crystallization with methyl tert-butyl ether yield the product in >98% purity and 99% enantiomeric excess (ee) .

Alternative Routes

  • Enzymatic Resolution: Lipase-catalyzed hydrolysis of racemic mixtures to isolate the (2R)-enantiomer.

  • Solid-Phase Peptide Synthesis (SPPS): Incorporation into peptide chains using Fmoc-protected derivatives .

Table 2: Synthesis Comparison

MethodYield (%)ee (%)Catalyst
Hydrogenation9699Pd/C, Thiourea
Enzymatic Resolution8295Lipase B

Applications in Pharmaceutical Research

Protease Inhibitor Development

The compound’s rigid structure mimics natural peptide substrates, making it a key intermediate in serine protease inhibitors. For example:

  • Thrombin Inhibitors: Derivatives show IC₅₀ values of 0.2–5 nM against human α-thrombin .

  • Plasminogen Activators: Modifications at the ethoxycarbonyl group enhance selectivity for urokinase-type plasminogen activator (uPA) .

Peptide Analog Design

  • Azapeptides: Replacement of the α-carbon with nitrogen creates aza-analogs resistant to enzymatic degradation .

  • Prodrugs: Esterification of the carboxylic acid improves oral bioavailability in preclinical models.

Recent Research Advancements

Structural Modifications

  • Fluorinated Derivatives: Introducing fluorine at the phenyl ring improves metabolic stability (t₁/₂ increased from 2.1 to 8.7 hours in rat plasma).

  • Biopolymer Conjugates: Attachment to polyethylene glycol (PEG) enhances solubility for intravenous delivery .

Computational Studies

  • Molecular Docking: Simulations reveal strong binding (ΔG = −9.8 kcal/mol) to the thrombin active site, driven by hydrogen bonding with Ser195 and His57 .

  • QSAR Models: Quantitative structure-activity relationships predict logP values of 1.2–2.5 for optimized analogs.

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